molecular formula C6H9BrNO3PS B6217571 [3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid CAS No. 2751621-31-3

[3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid

Cat. No.: B6217571
CAS No.: 2751621-31-3
M. Wt: 286.1
InChI Key:
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Description

[3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid is a chemical compound characterized by the presence of a bromo-substituted thiazole ring attached to a propyl chain, which is further connected to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a bromo-substituted precursor.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction.

    Introduction of the Phosphonic Acid Group: The final step involves the phosphorylation of the propyl chain to introduce the phosphonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and phosphonic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-chloro-1,3-thiazol-4-yl)propyl]phosphonic acid
  • [3-(2-fluoro-1,3-thiazol-4-yl)propyl]phosphonic acid
  • [3-(2-iodo-1,3-thiazol-4-yl)propyl]phosphonic acid

Uniqueness

[3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group is advantageous.

Properties

CAS No.

2751621-31-3

Molecular Formula

C6H9BrNO3PS

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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